molecular formula C15H17N3O3 B5884353 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine

1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine

Cat. No.: B5884353
M. Wt: 287.31 g/mol
InChI Key: RMOBFPPQLYXBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Nitro-2-furyl)methyl]-4-phenylpiperazine is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The presence of the nitro group and the furan ring in its structure contributes to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine typically involves the following steps:

    Nitration of Furfural: Furfural is nitrated to produce 5-nitrofurfural.

    Formation of 5-Nitro-2-furylmethyl Bromide: 5-nitrofurfural is then converted to 5-nitro-2-furylmethyl bromide using a brominating agent such as N-bromosuccinimide (NBS).

    Nucleophilic Substitution: The bromide is reacted with 4-phenylpiperazine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Nitro-2-furyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Oxidized Products: From oxidation reactions.

    Substituted Furans: From electrophilic substitution reactions.

Scientific Research Applications

1-[(5-Nitro-2-furyl)methyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antiprotozoal activities.

    Medicine: Investigated for potential anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine involves:

    Nitro Group Reduction: The nitro group is reduced to reactive intermediates that can damage cellular components.

    Molecular Targets: These intermediates target bacterial DNA, proteins, and cell membranes, leading to cell death.

    Pathways Involved: The compound interferes with cellular respiration and DNA synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furylglyoxylic Acid: Another nitrofuran derivative with similar antimicrobial properties.

    5-Nitro-2-furylmethyl Bromide: A precursor in the synthesis of 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine.

    2-(5-Nitro-2-furyl)-1,3,4-thiadiazole: Known for its antibacterial activity.

Uniqueness

This compound is unique due to its specific combination of a nitrofuran moiety with a piperazine ring, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)15-7-6-14(21-15)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBFPPQLYXBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.